molecular formula C15H24 B1254295 5beta,10beta-Sibirene

5beta,10beta-Sibirene

Cat. No.: B1254295
M. Wt: 204.35 g/mol
InChI Key: ALUIZDJKPCNAGJ-HUUCEWRRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5beta,10beta-sibirene is a sibirene.

Scientific Research Applications

1. Role in Uterine Contractility

5beta,10beta-Sibirene derivatives, such as 5beta-dihydroprogesterone (5beta-DHP), have been studied for their role in uterine contractility. A study suggests that 5beta-DHP may act through a mechanism involving the pregnane X receptor (PXR) to regulate uterine contractility, particularly during pregnancy (Mitchell et al., 2005).

2. Impact on Diabetes Mellitus

In the context of diabetes mellitus, the 5' flanking polymorphism (5'FP) adjacent to the insulin gene, which includes sequences similar to this compound, is associated with insulin-dependent diabetes mellitus. This suggests a potential role in genetic susceptibility to this condition (Spielman, McGinnis & Ewens, 1993).

3. Vasodilating Effect

Research on the vasodilating effects of compounds related to this compound, such as 5beta-dihydrotestosterone, shows potential for medical applications. This compound has been found to cause relaxation of rat aorta, suggesting a role in vascular health (Perusquía & Villalón, 1999).

4. Diabetes and Microvascular Complications

Studies on Pima Indians with type 2 diabetes suggest that certain genetic elements, potentially including those related to this compound, may influence susceptibility to diabetic microvascular complications such as nephropathy and retinopathy (Imperatore et al., 1998).

Properties

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(4aR,8aR)-8a-methyl-4-methylidene-6-propan-2-yl-1,2,3,4a,7,8-hexahydronaphthalene

InChI

InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h10-11,14H,3,5-9H2,1-2,4H3/t14-,15-/m1/s1

InChI Key

ALUIZDJKPCNAGJ-HUUCEWRRSA-N

Isomeric SMILES

CC(C)C1=C[C@@H]2C(=C)CCC[C@@]2(CC1)C

Canonical SMILES

CC(C)C1=CC2C(=C)CCCC2(CC1)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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